Compound Description: SR 121787 is a novel antiplatelet agent designed to prevent and treat thrombosis. It acts as a prodrug, metabolized in vivo to its active form, SR 121566, a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa. []
Relevance: SR 121787 shares a crucial structural element with ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate: the 1,3-thiazole ring. This ring is a common pharmacophore in medicinal chemistry, often associated with diverse biological activities. The presence of this shared moiety suggests potential similarities in their pharmacological profiles and makes SR 121787 a relevant related compound for further investigation. []
Compound Description: This series of compounds was synthesized and evaluated for its antihyperglycemic activity. These derivatives showed promising results in lowering blood glucose levels in animal models. []
Relevance: The structural similarity lies in the presence of the 1,3-thiazole ring and the amino group directly attached to the thiazole moiety, mirroring the core structure of ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. This shared structural motif suggests a possible link between these compounds and potential antihyperglycemic properties of the target compound. []
Compound Description: These Schiff base derivatives, particularly TZP4 g and TZP4 h, exhibited significant antimicrobial activity against bacterial and fungal strains. Notably, TZP4g demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, surpassing the efficacy of standard drugs like pyrazinamide and streptomycin. []
Relevance: Although structurally distinct from ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate at first glance, these compounds share a key element: the 4-phenyl-1,3-thiazol-2-yl moiety. This structural similarity, particularly given the potent antimicrobial activities observed in TZP4a-l, highlights the potential of the shared moiety in influencing biological activity. []
Compound Description: This series of Schiff bases was designed and synthesized as potential antimicrobial agents. Compounds TZP3c, TZP3d, and TZP3l showcased significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv, even exceeding the potency of the standard drug, Pyrazinamide. []
Relevance: Similar to the previous group, these compounds share the 4-phenyl-1,3-thiazol-2-yl moiety with ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. This recurring presence of the same substructure in compounds with notable anti-tubercular activity underscores its potential as a key pharmacophore. []
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acids and their derivatives
Compound Description: This research focused on synthesizing a series of β-amino acid derivatives containing the 1,3-thiazole motif. Notably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid exhibited plant growth-promoting properties, specifically enhancing rapeseed growth and increasing seed yield and oil content. []
Relevance: These compounds, particularly 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, share a strong structural resemblance to ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. Both contain the (phenyl)(1,3-thiazol-2-yl)amino core, differing primarily in the substituent on the thiazole ring and the presence of a propanoic acid moiety instead of the butenoate ester in the target compound. This close structural relationship makes these compounds highly relevant for investigating potential applications in plant growth regulation. []
Compound Description: This compound was synthesized and characterized using spectroscopic techniques, including FT-IR, NMR, and LCMS. While the study primarily focused on its synthesis and structural elucidation, the presence of the thiazole ring suggests potential biological relevance. []
Relevance: Compound 2, though structurally more complex, incorporates the 1,3-thiazole ring system found in ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. This shared structural element, even within a larger molecular framework, points to the potential for similar chemical reactivity and warrants further exploration of its biological properties in comparison to the target compound. []
Relevance: These compounds share the [4‐(4‐substituted phenyl)‐1,3‐thiazol-2‐yl] fragment with ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. This structural similarity suggests potential similarities in their chemical properties and warrants further investigation to determine if these compounds possess any biological activities comparable to the target compound. []
Relevance: This compound bears a striking resemblance to ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, sharing the 4-phenyl-1,3-thiazol-2-yl group directly attached to a nitrogen atom. Despite the different core structures, this significant overlap in a key functional group suggests the possibility of shared or related biological activities, making it a noteworthy related compound. []
Compound Description: This series of quinazolin-4-one derivatives was designed and synthesized as potential anticancer agents. Molecular docking studies and in vitro screening against the HT-29 human colorectal adenocarcinoma cell line identified several compounds with promising anticancer activity, notably compounds 5Dh8, 5DF6, 5Db2, and 5Di9, which demonstrated superior efficacy compared to 5-fluorouracil. []
Relevance: While structurally distinct from ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, these compounds share the 1,3-thiazole ring with a phenyl substituent at the 4-position. This common structural feature, coupled with the identified anticancer activity of the quinazolinone derivatives, makes them relevant for exploring potential anticancer properties of the target compound. []
Compound Description: Synthesized via bromination and condensation reactions, these thiazolidin-4-one derivatives were designed as potential antihyperglycemic agents. Preliminary studies in rats, using the sucrose loaded model (SLM) and the alloxan model, confirmed their blood glucose-lowering effects. []
Relevance: Similar to other related compounds, these derivatives contain the core 1,3-thiazole ring found in ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. The presence of this shared structural element, especially in conjunction with their demonstrated antihyperglycemic properties, makes them relevant for understanding the potential biological activities of the target compound. []
Compound Description: These spirocyclic compounds were synthesized via a three-component 1,3-dipolar cycloaddition reaction. The reaction exhibited regioselectivity, favoring the formation of 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. []
Relevance: Though not directly containing the 1,3-thiazole ring, these compounds feature the benzo[d]thiazole moiety, which is structurally related to the 1,3-thiazole ring system in the target compound. This structural similarity, along with the observed regioselectivity in their synthesis, could provide valuable insights into the reactivity and potential synthetic pathways for modifying the target compound. []
Compound Description: Developed as a positron-emission-tomography (PET) ligand for imaging phosphodiesterase 10A (PDE10A) in the brain, [18F]9 showed high binding affinity (Ki = 2.9 nM) to PDE10A and desirable lipophilicity (log D = 2.2). In PET studies, it demonstrated a higher binding potential in the striatum of rat brains compared to its predecessor, [18F]MNI-659 ([18F]5). []
Relevance: While structurally distinct from ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, the development of [18F]9 highlights the application of PET imaging in studying compounds with similar structural motifs. This suggests a potential avenue for investigating the target compound's biodistribution and target engagement using PET imaging with appropriately designed probes. []
Compound Description: These bi-heterocyclic propanamides were designed as potential urease inhibitors. Synthesized from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, these compounds exhibited promising urease inhibitory activity and were found to be less cytotoxic in hemolysis assays. []
Relevance: These compounds highlight the significance of the 2-amino-1,3-thiazol-4-yl moiety, which is also present in the target compound. This shared structural element suggests that ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate might also exhibit urease inhibitory activity, warranting further investigation. []
Compound Description: This compound, synthesized through fractional crystallization, was identified as a potent calcium antagonist. The (S)-enantiomer of NZ-105 exhibited significantly higher activity compared to its (R)-counterpart. []
Relevance: Although structurally distinct from ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, the development of NZ-105 highlights the importance of stereochemistry in drug design and activity. It suggests that exploring potential stereoisomers of the target compound could lead to derivatives with enhanced or altered biological activities. []
Compound Description: These isoxazolyl thiazolyl thiazolidinones were synthesized starting from isoxazolyl chloroacetamide. While the abstract doesn't specify biological activity, the presence of heterocyclic systems suggests potential pharmacological relevance. []
Relevance: These compounds, while not identical, belong to the same broad chemical class as ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate - specifically, they are both thiazole derivatives. This shared classification, despite differences in the specific substituents and overall structure, suggests they might share some physicochemical properties and could be useful in comparative studies exploring the structure-activity relationships of thiazole-containing compounds. []
Compound Description: This research focused on developing orally active AMPA receptor antagonists, identifying compounds 25 and 27 as potent anticonvulsants with minimal motor impairment in mice. []
Relevance: While not structurally identical, these compounds share the phenyl)amino]propanenitrile moiety with ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. This shared structural element, particularly in the context of developing CNS-active agents, suggests a possible direction for investigating the target compound for potential anticonvulsant or other neurological activities. []
Compound Description: These complex heterocyclic compounds were synthesized using a multi-step approach starting from anthranilic acid. The abstract does not report on any specific biological activity for these compounds. []
Relevance: The relevance of these compounds lies in their shared classification as heterocyclic compounds with ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. Although structurally diverse, this shared category suggests potential similarities in their synthesis strategies and could provide insights into diversifying the target compound's structure for exploring new biological activities. []
Compound Description: These thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The study aimed to identify new antimicrobial agents with improved efficacy. []
Relevance: These compounds, particularly the 5-ethoxycarbonyl-6-phenyl-1,3-dioxin-4-ones, are structurally similar to ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate as they both contain an α,β-unsaturated ester system conjugated to a heterocyclic ring. This shared structural motif suggests potential similarities in their chemical reactivity and could provide insights into the potential reactivity of the target compound. []
Compound Description: This compound serves as a versatile synthon for preparing various heterocyclic compounds, including coumarins, thiophenes, and thiadiazolines. It highlights the utility of thiazole derivatives in synthetic chemistry. []
Relevance: This compound highlights the synthetic versatility of the thiazole motif, which is also central to the structure of ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. This emphasizes the potential for using the target compound as a building block for synthesizing a diverse range of novel compounds with potentially interesting biological activities. []
Compound Description: This group of phosphonate derivatives was synthesized through a multicomponent reaction involving ethyl 2-amino-4-methylthiazole-5-carboxylate, dialkyl phosphite, and aromatic aldehydes. Preliminary bioassays indicated that some of these compounds displayed inhibitory activity against Rhizoctonia solani and Botrytis cinereapers, highlighting their potential as fungicidal agents. []
Relevance: The shared 1,3-thiazole ring system, present in both this series and the target compound ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, emphasizes a crucial structural link. This connection, particularly with the phosphonate derivatives exhibiting fungicidal properties, suggests the target compound might also possess similar biological activity, meriting further exploration. []
Compound Description: This series of compounds, synthesized and evaluated for their inhibitory activity against COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase), showed promising 5-LOX inhibition. This suggests their potential as anti-inflammatory agents. []
Relevance: These compounds, while not structurally identical, share a crucial fragment, the 2-amino-1,3-thiazol-4-yl moiety, with ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. This common structural element, combined with the promising 5-LOX inhibitory activity observed in these methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates, suggests a possible link to anti-inflammatory properties of the target compound, making it a worthwhile avenue for further research. []
Compound Description: These pyrimidine derivatives were synthesized and studied for their potential as CDK4 inhibitors. Molecular docking studies revealed that compounds 6l, 6p, and 6r showed high affinity for CDK4, suggesting potential as anticancer agents. []
Relevance: Although structurally diverse from ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, the development of these CDK4 inhibitors highlights the application of molecular docking in studying compounds with similar structural motifs. This approach could be employed to explore the target compound's potential interactions with various biological targets, including kinases, to identify potential therapeutic applications. []
Compound Description: Designed as a potent and selective PI3Kδ inhibitor, compound 34 exhibited excellent potency and selectivity for PI3Kδ, along with favorable metabolic stability and pharmacokinetic properties. It also demonstrated efficacy in preclinical models of hematological cancers. []
Relevance: Although structurally distinct from ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate, the development of compound 34 as a potent and selective kinase inhibitor highlights the potential of exploring similar strategies for targeting specific kinases with derivatives of the target compound. Modifications to the target compound's structure, guided by structure-activity relationships and molecular modeling studies, could lead to the discovery of novel kinase inhibitors with potential therapeutic applications. []
Compound Description: This compound is a potent and selective β3 adrenergic receptor agonist, showing good oral bioavailability and a prolonged duration of action in multiple species. []
Relevance: Compound 2e emphasizes the importance of the thiazole ring system, a crucial structural feature shared with ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. Given that 2e acts as a β3 adrenergic receptor agonist, this structural link hints at the possibility of the target compound also exhibiting some level of interaction with adrenergic receptors. Further investigation could clarify this potential and assess its implications for the target compound's biological activity. []
Compound Description: This compound is synthesized from the reaction of thiourea with dialkyl acetylenedicarboxylates. The reaction is completely stereoselective, yielding only the Z isomer. []
Relevance: This compound and ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate share the 2-amino-1,3-thiazol core structure. The presence of this shared moiety, along with the stereoselective synthesis of ethyl Z-2-(2-amino-4-oxo-1,3-thiazol-5(4H)-yliden)acetate, suggests the potential for developing stereoselective synthetic routes for the target compound and its derivatives. []
Compound Description: This series of bi-heterocyclic molecules, containing both thiazole and oxadiazole rings, was synthesized and evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. The study aimed to establish a structure-activity relationship for these compounds and assess their potential as enzyme inhibitors. []
Relevance: This group of compounds is highly relevant as they also contain the 2-amino-1,3-thiazol-4-yl moiety, a key structural feature in ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate. The diverse range of enzyme inhibitory activities displayed by these derivatives suggests that the target compound might also possess similar inhibitory potential, making it a promising candidate for further investigation in this context. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.